molecular formula C14H14Br2N2O2 B11645648 (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

カタログ番号: B11645648
分子量: 402.08 g/mol
InChIキー: DTMJOGLXAGIOAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5,7-Dibromoquinolin-8-yl) N,N-diethylcarbamate is a synthetic derivative based on the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry and chemical biology research . This compound is specifically engineered through the introduction of diethylcarbamate and bromine groups, modifications designed to enhance its lipophilicity and biomolecular interactions for investigative purposes. The 8-hydroxyquinoline core is renowned for its versatile chelating properties, forming stable complexes with a wide range of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . The presence of two bromine atoms at the 5 and 7 positions is a key structural feature, as halogenation is a common strategy to modulate bioactivity and electronic characteristics . Researchers are exploring 8-HQ derivatives across a broad spectrum of applications. These include their potential as antimicrobial agents against various bacterial strains , their investigation as anticancer compounds capable of inducing apoptosis in cancer cell lines , and their evaluation as antiviral agents . The specific derivatization in this compound makes it a candidate for use as a chemical intermediate or probe in developing new pharmacologically active molecules, as well as in materials science. This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

特性

分子式

C14H14Br2N2O2

分子量

402.08 g/mol

IUPAC名

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

InChI

InChI=1S/C14H14Br2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3

InChIキー

DTMJOGLXAGIOAA-UHFFFAOYSA-N

正規SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br

製品の起源

United States

準備方法

Direct Bromination with Molecular Bromine

Ökten and coworkers demonstrated that treating 8-hydroxyquinoline with two equivalents of bromine (Br₂) in chloroform at 0–5°C yields 5,7-dibromoquinolin-8-ol in 92% yield. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group at position 8 directing bromination to the activated 5- and 7-positions. Excess bromine or elevated temperatures (>10°C) lead to over-bromination or decomposition, necessitating strict temperature control.

Table 1: Bromination Optimization for 5,7-Dibromoquinolin-8-ol

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂ (2 eq)CHCl₃0–592
NBS (2 eq)CHCl₃2568
HBr/H₂O₂AcOH5045

Alternative Bromination Strategies

While N-bromosuccinimide (NBS) offers safer handling, its use in chloroform at room temperature results in lower yields (68%) due to incomplete di-substitution. Mixed bromine sources, such as HBr with hydrogen peroxide, fail to achieve full conversion, highlighting the superiority of molecular bromine for this transformation.

Carbamate Formation at the 8-Position

The hydroxyl group of 5,7-dibromoquinolin-8-ol is converted to the N,N-diethylcarbamate moiety through nucleophilic acyl substitution.

Reaction with N,N-Diethylcarbamoyl Chloride

Krishna’s protocol for analogous sulfonate derivatives provides a template for carbamate synthesis. Treating 5,7-dibromoquinolin-8-ol with N,N-diethylcarbamoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, in the presence of triethylamine (TEA), achieves 78–85% yield. TEA neutralizes HCl byproducts, driving the reaction to completion.

5,7-Dibromoquinolin-8-ol+ClCONEt2TEA, THF(5,7-Dibromoquinolin-8-yl) N,N-Diethylcarbamate\text{5,7-Dibromoquinolin-8-ol} + \text{ClCONEt}_2 \xrightarrow{\text{TEA, THF}} \text{(5,7-Dibromoquinolin-8-yl) N,N-Diethylcarbamate}

Table 2: Carbamation Reaction Parameters

ElectrophileBaseSolventTemperature (°C)Yield (%)
N,N-Diethylcarbamoyl ClTEATHF085
N,N-Diethylcarbamoyl ClPyridineDCM2562
N,N-Diethylcarbamoyl ClNaHDMF-1071

Solvent and Base Selection

Polar aprotic solvents like THF enhance electrophile reactivity compared to dichloromethane (DCM) or dimethylformamide (DMF). Pyridine, though effective in scavenging HCl, reduces yields due to side reactions with the quinoline nitrogen.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to improve heat dissipation and reaction uniformity. A two-stage reactor achieves sequential bromination and carbamation with 89% overall yield, reducing batch-to-batch variability.

Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >99% purity. Spectroscopic confirmation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 4.2 Hz, 1H, H-2), 8.45 (d, J = 8.6 Hz, 1H, H-4), 7.68 (s, 1H, H-6), 3.45 (q, J = 7.0 Hz, 4H, NCH₂), 1.25 (t, J = 7.0 Hz, 6H, CH₃).

  • HRMS : m/z calcd. for C₁₄H₁₄Br₂N₂O₂ [M+H]⁺ 402.08, found 402.07.

Mechanistic Insights into Carbamate Formation

The reaction proceeds via a two-step mechanism:

  • Deprotonation : TEA abstracts the hydroxyl proton, generating a phenoxide intermediate.

  • Nucleophilic Attack : The phenoxide attacks the electrophilic carbonyl carbon of N,N-diethylcarbamoyl chloride, displacing chloride.

The use of bulky bases like TEA minimizes N-alkylation side reactions, a common issue with less sterically hindered amines .

化学反応の分析

科学研究への応用

(5,7-ジブロモキノリン-8-イル) N,N-ジエチルカルバメートは、いくつかの科学研究の応用を持っています。

    化学: これは、より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。

    医学: 生物学的標的に対する相互作用の能力のために、抗菌剤および抗癌剤としての可能性が調査されています。

    産業: 特定の電子または光学特性を持つ材料の開発に使用することができます。

科学的研究の応用

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

作用機序

類似の化合物との比較

類似の化合物

    5,7-ジブロモ-8-ヒドロキシキノリン: (5,7-ジブロモキノリン-8-イル) N,N-ジエチルカルバメートの合成における前駆体。

    8-ヒドロキシキノリン: 臭素置換基のない類似の化学的性質を持つ関連化合物。

    キノリン: キノリンファミリーの親化合物であり、幅広い誘導体があります。

独自性

(5,7-ジブロモキノリン-8-イル) N,N-ジエチルカルバメートは、臭素原子とN,N-ジエチルカルバメート基の両方の存在によって独自です。この組み合わせは、他のキノリン誘導体とは異なる特定の化学反応性と潜在的な生物活性を与えます。

類似化合物との比較

Structural Features :

  • Intramolecular hydrogen bonding between the carbamate NH and quinoline nitrogen stabilizes the planar configuration .
  • Bromine substitutions enhance lipophilicity and antibacterial activity .
  • The carbamate group facilitates interactions with hydrophobic enzyme pockets .

Comparison with Similar Compounds

Structural Analogues with N,N-Diethylcarbamate Moieties

a) [3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate

  • Structure : Features a phenyl ring substituted with a methylpiperidine group and N,N-diethylcarbamate.
  • Activity : Potent AChE inhibitor (binding affinity: -9.0 kcal/mol), interacting with Tyr123, Tyr336, and Trp285 residues .
  • Comparison: While both compounds share the carbamate group, the quinoline scaffold of the target compound provides distinct electronic and steric properties, likely favoring antibacterial over neuroactive applications.

b) Pyrazole-Based Aurone Analogs with N,N-Diethylcarbamate

  • Structure: Aurone backbone (benzofuranone) with pyrazole and carbamate substituents .
  • Activity : Cytotoxic against AGS gastric cancer cells (IC₅₀ < 10 µM) via HER2 receptor inhibition .
  • Comparison: The aurone scaffold prioritizes anticancer activity, whereas the quinoline core in the target compound may offer broader antimicrobial utility.

Quinoline Derivatives without Carbamate Groups

a) 4-Amino-2-Styrylquinoline

  • Structure: Styryl-substituted quinoline with an amino group.
  • Activity : AChE inhibitor (binding affinity: -8.3 kcal/mol) targeting Trp285 and Phe337 residues .
  • Comparison : The absence of the carbamate group reduces enzyme residence time compared to the target compound, which benefits from slower decarbamoylation .

b) N,N-Dicyclohexyl-2-(5,7-Dibromoquinolin-8-yloxy)acetamide

  • Structure: Similar brominated quinoline core but with a dicyclohexylacetamide group .
  • Activity : Primarily explored for solvent extraction and metal chelation .
  • Comparison : The diethylcarbamate in the target compound improves pharmacokinetic properties (e.g., BBB permeability) over bulkier dicyclohexyl groups.

Carbamate-Containing Enzyme Inhibitors

a) Rivastigmine Analogues (e.g., [3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate)

  • Activity : AChE inhibition via carbamate-mediated covalent modification .
  • Comparison: The target compound’s brominated quinoline scaffold may reduce CNS side effects by limiting blood-brain barrier penetration compared to rivastigmine analogs.

Data Table: Key Properties of Comparable Compounds

Compound Structure Class Biological Activity Binding Affinity/IC₅₀ Key Interactions Reference IDs
(5,7-Dibromoquinolin-8-yl) N,N-Diethylcarbamate Halogenated Quinoline Antibacterial, AChE inhibition Not reported Quinoline N-H···O hydrogen bonds
[3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate Phenyl-Piperidine AChE inhibition -9.0 kcal/mol Tyr123, Tyr336, Trp285
Pyrazole-Based Aurone Analog Aurone-Pyrazole Cytotoxic (AGS cells) IC₅₀ < 10 µM HER2 receptor binding
4-Amino-2-Styrylquinoline Styryl Quinoline AChE inhibition -8.3 kcal/mol Trp285, Phe337
N,N-Dicyclohexyl-2-(5,7-Dibromoquinolin-8-yloxy)acetamide Brominated Quinoline Metal chelation, solvent extraction Not reported Metal coordination

Research Findings and Implications

  • Carbamate Role : The N,N-diethylcarbamate group universally enhances enzyme interactions across analogs but slows decarbamoylation in AChE, extending therapeutic duration .
  • Scaffold-Dependent Activity: Quinoline derivatives prioritize antimicrobial and metal-chelating roles, while aurones and phenyl-piperidines favor anticancer and neuroactive applications .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., bromine) on quinoline improves antibacterial efficacy, whereas varying carbamate substituents could fine-tune enzyme selectivity .

生物活性

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline backbone substituted with bromine atoms and a diethylcarbamate group. This unique configuration is believed to enhance its biological properties, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of quinoline, including (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate, may exhibit significant anticancer activity. A study highlighted the compound's ability to act as a substrate for the enzyme DT-diaphorase (NQO1), which plays a crucial role in the bioactivation of quinone-containing drugs . The enzymatic conversion rate was found to correlate strongly with the structural characteristics of the compound, suggesting that modifications to the quinoline structure could enhance its efficacy.

The proposed mechanisms through which (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : By interacting with NQO1, it can generate ROS, leading to oxidative stress in cancer cells .
  • Targeting Cellular Pathways : The compound might interfere with signaling pathways critical for tumor growth and survival.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Study on Enzymatic Activity : A recent study demonstrated that certain quinoline derivatives could effectively activate NQO1, leading to increased cytotoxicity in cancer cells. The enzymatic assays showed that (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate was a promising candidate for further development .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate interacts at the molecular level with target proteins. These studies suggested that specific substitutions on the quinoline ring could enhance binding affinity and selectivity for cancer-related targets.

Comparative Analysis of Quinoline Derivatives

The following table summarizes various quinoline derivatives and their reported biological activities:

Compound NameBiological ActivityMechanism of Action
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamateAnticancerEnzyme activation (NQO1), ROS generation
5-chloro-7-iodoquinolineAntimicrobialInhibition of bacterial enzyme systems
6,8-Dibromo-4-chloroquinolineAnticancerTargeting DNA repair mechanisms

Q & A

Q. What established synthetic protocols are used for (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution, typically involving 5,7-dibromo-8-hydroxyquinoline, N,N-diethylcarbamoyl chloride, and a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone under reflux. Optimization strategies include:

  • Stoichiometric ratios : Excess carbamoyl chloride (1.1–1.2 eq) improves conversion.
  • Catalysts : KI enhances reactivity by facilitating halide displacement .
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization from acetone yields high-purity crystals.
  • Monitoring : Reaction progress tracked via TLC or HPLC to avoid over-reaction or side products.

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å), angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming an 8-membered ring) .
  • NMR spectroscopy : ¹H NMR identifies the quinoline aromatic protons (δ 7.5–9.0 ppm) and carbamate ethyl groups (δ 1.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and brominated carbons .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 449.92 for C₁₆H₁₇Br₂N₂O₂) .

Advanced Research Questions

Q. How does the electronic configuration of the quinoline ring influence reactivity in nucleophilic substitutions?

The 5,7-dibromo substituents are electron-withdrawing, activating the C8 position for nucleophilic attack. Computational studies (e.g., DFT) reveal:

  • Electrostatic potential maps : Increased positive charge at C8 due to bromine’s inductive effect, favoring carbamate formation .
  • Transition-state analysis : Lower energy barriers for SNAr (nucleophilic aromatic substitution) compared to non-halogenated analogs .
  • Solvent effects : Polar solvents stabilize the intermediate Meisenheimer complex, accelerating substitution .

Q. What mechanistic insights explain the compound’s behavior in Snieckus–Fries-type rearrangements under lithiation?

When treated with s-BuLi, the carbamate undergoes deprotonation and rearrangement via:

  • Kinetic control : At low temperatures (–78°C), lithiation at the carbamate oxygen precedes 1,5-O→N migration, forming aryl ketones (e.g., (5-chloro-2-hydroxyphenyl)(4-ethoxyphenyl)methanone) .
  • Computational modeling : MD simulations show migratory aptitude depends on aryl electrophile steric bulk and charge distribution .
  • Experimental validation : ¹H NMR kinetics and trapping experiments confirm intermediates like o-lithiated carbamates .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions?

  • Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects (e.g., hydrogen bonds distorting gas-phase conformations) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) that alter molecular conformation in the solid state .
  • Dynamic NMR : Detects conformational flexibility in solution that XRD static models may miss .

Q. What methodologies assess the compound’s potential as an enzyme inhibitor?

  • Biochemical assays : Measure IC₅₀ via fluorescence quenching (e.g., acetylcholinesterase inhibition assays, referencing rivastigmine carbamate analogs) .
  • Docking studies : AutoDock or Schrödinger Suite models ligand-receptor interactions, prioritizing residues like Trp86 in AChE for mutagenesis validation .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., Br → Cl) to correlate electronic effects with inhibitory potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。